Regioisomeric Connectivity vs. N-Linked Isomer
The target compound (CAS 646039-66-9) and CHEMBL383820 share identical elemental composition (C16H11F3N2O3S) but differ fundamentally in the point of covalent attachment between the benzenesulfonamide moiety and the oxazole ring. In the target compound, the oxazole C2 is directly bonded to the 4-position of the benzenesulfonamide phenyl ring, producing a biphenyl-like topology with the sulfonamide nitrogen bearing a 4-(trifluoromethyl)phenyl substituent. In CHEMBL383820, the sulfonamide nitrogen is bonded to the oxazole C2, and the oxazole ring bears a 4-(trifluoromethyl)phenyl substituent at C4. This connectivity inversion places the trifluoromethylphenyl group at a different distance and angular orientation relative to the sulfonamide group. The biological consequence is demonstrated by CHEMBL383820's moderate inhibitory activity against human 11β-HSD1 (IC50 = 9,000 nM) and weak activity against 11β-HSD2 (IC50 = 200,000 nM), yielding a 22.2-fold selectivity window [1]. No published 11β-HSD inhibition data exist for the target compound; however, the regioisomeric structural divergence predicts a distinct target selectivity profile that cannot be extrapolated from CHEMBL383820 data. The target compound's topology—with the sulfonamide NH directed toward the 4-CF3-phenyl ring rather than toward the oxazole—creates a different hydrogen-bond donor/acceptor arrangement that may favor alternative enzyme active sites (e.g., carbonic anhydrases or kinase ATP-binding pockets) [2].
| Evidence Dimension | Molecular connectivity and target engagement profile (human 11β-HSD1/11β-HSD2 inhibition) |
|---|---|
| Target Compound Data | Sulfonamide NH attached to 4-(trifluoromethyl)phenyl; oxazole C2 attached to benzenesulfonamide C4. No published 11β-HSD1/11β-HSD2 inhibition data available. |
| Comparator Or Baseline | CHEMBL383820: Sulfonamide NH attached to oxazole C2; 4-(trifluoromethyl)phenyl attached to oxazole C4. 11β-HSD1 IC₅₀ = 9,000 nM; 11β-HSD2 IC₅₀ = 200,000 nM; selectivity index = 22.2. |
| Quantified Difference | Structural topology: inverted sulfonamide-oxazole-phenyl connectivity. Biological difference: target compound predicted to have distinct target profile; comparator demonstrates 22.2-fold selectivity for 11β-HSD1 over 11β-HSD2. Direct biological comparison data unavailable for target compound. |
| Conditions | CHEMBL383820 data: in vitro enzyme inhibition assay, human recombinant 11β-HSD1 and 11β-HSD2, curated by ChEMBL from Wyeth Research. Target compound: no published assay data. |
Why This Matters
The regioisomeric connectivity determines which biological targets the compound engages; procurement of the correct regioisomer is essential for assay reproducibility and valid SAR interpretation.
- [1] BindingDB. BDBM50167716 / CHEMBL383820. IC50 data: human 11β-HSD1 (9,000 nM), human 11β-HSD2 (200,000 nM). Wyeth Research / Korea Research Institute of Chemical Technology. Curated by ChEMBL. View Source
- [2] Ok HO, Reigle LB, Candelore MR, et al. Substituted oxazole benzenesulfonamides as potent human β3 adrenergic receptor agonists. Bioorg Med Chem Lett. 2000;10(14):1531-4. doi:10.1016/S0960-894X(00)00277-8. PMID: 10915043. Demonstrates SAR sensitivity to oxazole substitution pattern in benzenesulfonamide series. View Source
